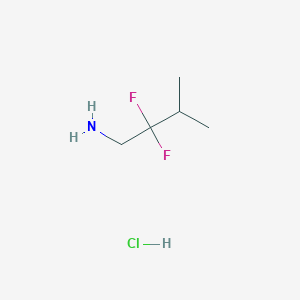

2,2-Difluoro-3-methylbutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Difluoro-3-methylbutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 1779919-89-9 . It has a molecular weight of 159.61 . The IUPAC name for this compound is 2,2-difluoro-3-methylbutan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “2,2-Difluoro-3-methylbutan-1-amine;hydrochloride” is 1S/C5H11F2N.ClH/c1-4(2)5(6,7)3-8;/h4H,3,8H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The compound is stored at room temperature . It is available in the form of a powder .Scientific Research Applications

Novel Synthetic Approaches

- A new technique for the synthesis of perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines, has been developed. This liquid-phase photofluorination method with undiluted fluorine offers a safe and effective alternative to classical fluorination methods (Scherer, Yamanouchi, & Onox, 1990).

Asymmetric Synthesis

- The first asymmetric intermolecular addition of non-acidic C–H bonds to imines has been reported, using N-perfluorobutanesulfinyl imine as a crucial component. This process provides highly enantiomerically enriched amine hydrochlorides (Wangweerawong, Bergman, & Ellman, 2014).

Complex Formation Studies

- Research on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines highlights the formation of NHN+ homoconjugated cations under certain conditions (Castaneda, Denisov, & Schreiber, 2001).

Polymer Modification

- Studies on the amination of chloromethylated polystyrene with 2-aminobutanol provide insights into the kinetics of polymer functionalization, which is crucial for developing new materials (Kawabe & Yanagita, 1971).

Fluorinated Amino Acids Synthesis

- Stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved. These amino acids are valuable for their biological activity and pharmaceutical applications (Pigza, Quach, & Molinski, 2009).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Some of the precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2,2-difluoro-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(2)5(6,7)3-8;/h4H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWFTSNQBUSGAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-methylbutan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)

![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B3015639.png)

![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)